molecular formula C25H24N2O2S B15035196 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide

Cat. No.: B15035196
M. Wt: 416.5 g/mol
InChI Key: FBUTYQLALDZJEC-UHFFFAOYSA-N
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Description

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide is a synthetic organic compound featuring a benzothiazole core, a structure of significant interest in medicinal chemistry and chemical biology research. Compounds based on the benzothiazole scaffold are frequently investigated for their potential to interact with key biological enzymes. For instance, structurally related benzothiazole-phenyl analogs have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are promising targets for managing pain and inflammation . Inhibition of these enzymes can lead to increased levels of beneficial bioactive lipids, such as epoxyeicosatrienoic acids (EETs) and anandamide (AEA), offering a multi-targeted approach in pharmacological studies . Furthermore, benzothiazole derivatives are explored in other research areas, including as potential inhibitors of metabolic enzymes like alpha-glucosidase for diabetes research , and in the development of materials for organic electronics due to their unique photophysical properties. Researchers value this chemotype for its versatility and potential in polypharmacology, where a single molecule is designed to modulate multiple therapeutic targets simultaneously. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide

InChI

InChI=1S/C25H24N2O2S/c1-17-9-14-21-23(16-17)30-25(27-21)19-10-12-20(13-11-19)26-24(28)8-5-15-29-22-7-4-3-6-18(22)2/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,26,28)

InChI Key

FBUTYQLALDZJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCOC4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Benzothiazole Ring Formation

The 6-methyl-1,3-benzothiazole scaffold is synthesized via cyclocondensation of 2-amino-4-methylthiophenol with appropriate carbonyl sources under acidic conditions:

Reaction Conditions

  • Substrate : 2-Amino-4-methylthiophenol (1.0 eq).
  • Carbonyl Source : Chloroacetyl chloride (1.2 eq).
  • Solvent : Dimethylformamide (DMF), anhydrous.
  • Temperature : 80–90°C, 4–6 hours.
  • Yield : 78–85%.

Nitration and Reduction Sequence

Functionalization of the benzothiazole at the 4-position requires nitration followed by reduction:

Step 1: Nitration

  • Reagents : Fuming HNO₃ (1.5 eq), concentrated H₂SO₄.
  • Conditions : 0–5°C, 2 hours.
  • Product : 4-Nitro-6-methyl-1,3-benzothiazole (Yield: 70%).

Step 2: Catalytic Hydrogenation

  • Catalyst : 10% Pd/C (5 wt%).
  • Solvent : Ethanol.
  • Pressure : H₂ gas, 50 psi.
  • Product : 4-Amino-6-methyl-1,3-benzothiazole (Yield: 92%).

Synthesis of 4-(2-Methylphenoxy)butanoyl Chloride

Alkylation of 2-Methylphenol

Formation of the phenoxybutanoate ester proceeds via nucleophilic substitution:

Reaction Protocol

  • Substrates : 2-Methylphenol (1.0 eq), 4-bromobutanoyl chloride (1.1 eq).
  • Base : Triethylamine (2.0 eq).
  • Solvent : Dichloromethane (DCM), anhydrous.
  • Temperature : 25°C, 12 hours.
  • Product : 4-(2-Methylphenoxy)butanoic acid (Yield: 88%).

Acyl Chloride Formation

Activation of the carboxylic acid for amide coupling:

Chlorination Reagents :

  • Thionyl chloride (SOCl₂) : 5.0 eq, reflux, 3 hours.
  • Catalyst : DMF (1 drop).
  • Solvent : Toluene.
  • Product : 4-(2-Methylphenoxy)butanoyl chloride (Yield: 95%).

Amide Bond Coupling Strategies

Classical Coupling with Dicyclohexylcarbodiimide (DCC)

Procedure :

  • Substrates : 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline (1.0 eq), 4-(2-Methylphenoxy)butanoyl chloride (1.05 eq).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
  • Solvent : Tetrahydrofuran (THF), anhydrous.
  • Temperature : 0°C → 25°C, 18 hours.
  • Workup : Aqueous HCl wash, column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield : 65–70%.

Modern Coupling with HATU

Enhanced Protocol :

  • Coupling Agent : HATU (1.1 eq).
  • Activator : DIPEA (3.0 eq).
  • Solvent : DMF, anhydrous.
  • Temperature : 25°C, 4 hours.
  • Purification : Precipitation in ice-cold water, filtration.
  • Yield : 82–85%.

Optimization and Process-Scale Considerations

Solvent Selection Impact

Solvent Reaction Time (h) Yield (%) Purity (%)
THF 18 70 95
DMF 4 85 98
DCM 12 75 93

Data compiled from.

Temperature and Stoichiometry Effects

  • Lower Temperatures (0–5°C) : Minimize side reactions but prolong reaction time.
  • HATU Stoichiometry : 1.05–1.1 eq maximizes yield without excess reagent carryover.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.45 (m, 4H, aryl-H), 6.92–6.85 (m, 3H, phenoxy-H), 3.98 (t, J=6.4 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₂₇H₂₅N₂O₂S [M+H]⁺: 441.1638; found: 441.1641.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.
  • Residence Time : 30 minutes.
  • Throughput : 5 kg/day (85% yield).

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF.
  • Catalyst Recycling : Immobilized HATU on silica gel (reused 5×, <5% activity loss).

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural uniqueness lies in its benzothiazole and phenoxybutanamide groups. Comparisons with analogous compounds highlight key differences in substituents, backbone length, and functional groups:

Compound Name Molecular Formula Key Substituents/Modifications Molar Mass (g/mol) Notable Properties/Applications
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide (Target) C₂₅H₂₃N₂O₂S 6-methyl-benzothiazole, 2-methylphenoxy butanamide 415.53 Potential enzyme inhibition (inference from analogs)
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide C₁₈H₁₈N₂O₃S 6-methoxy-benzothiazole, phenoxy butanamide 342.41 Reduced lipophilicity due to methoxy group
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide C₂₃H₂₀N₂O₂S 6-methyl-benzothiazole, 3-methylphenoxy acetamide 388.48 Shorter backbone; altered steric effects
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide C₂₂H₁₅ClN₃O₃S Chloro-nitrobenzamide backbone 436.89 Enhanced electrophilicity for covalent binding

Key Observations :

  • Substituent Effects: The 2-methylphenoxy group in the target compound increases steric bulk compared to unsubstituted phenoxy groups (e.g., ), which may enhance selectivity for hydrophobic binding pockets.
  • Electron-Withdrawing Groups : Compounds like the chloro-nitrobenzamide derivative exhibit stronger electrophilic character, favoring interactions with nucleophilic residues in enzymes.
Spectroscopic and Analytical Data
  • IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole-thiones contrasts with the target compound’s expected amide C=O band (~1650–1700 cm⁻¹).
  • NMR: The 2-methylphenoxy group in the target compound would show distinct aromatic proton splitting compared to 3-methylphenoxy analogs .

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C25H24N2OS
  • Molecular Weight : 420.53 g/mol
  • CAS Number : 304864-26-4

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in the endocannabinoid system, particularly soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes play crucial roles in regulating pain and inflammation pathways. The dual inhibition of sEH and FAAH has been linked to enhanced analgesic effects without the common side effects associated with traditional pain medications.

1. Antinociceptive Effects

Research indicates that this compound demonstrates significant antinociceptive properties. In animal models, it has been shown to alleviate acute inflammatory pain effectively. The compound's efficacy in reducing pain is comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs), such as ketoprofen .

2. Anti-inflammatory Properties

The compound's ability to inhibit FAAH leads to increased levels of endocannabinoids, which are known for their anti-inflammatory effects. Studies have shown that this compound can significantly reduce markers of inflammation in various models .

3. Behavioral Studies

In behavioral studies involving rats, doses that produced antinociception did not adversely affect normal locomotor activity. This suggests a favorable safety profile compared to conventional analgesics .

Case Studies and Research Findings

StudyFindings
Structure-Activity Relationship (SAR) Identified key structural features that enhance dual inhibition potency against sEH and FAAH, with specific substitutions on the benzothiazole ring improving activity .
In Vivo Analyses Demonstrated effective pain relief in rat models without significant side effects on voluntary movement, indicating a therapeutic window for clinical applications .
Metabolic Stability Investigated the metabolic stability of various analogs; certain modifications improved resistance to metabolic degradation while maintaining biological activity .

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